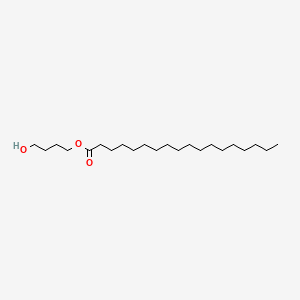

1,4-Butanediol monostearate

Description

Properties

IUPAC Name |

4-hydroxybutyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)25-21-18-17-20-23/h23H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHIMYPOLRLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061681 | |

| Record name | Octadecanoic acid, monoester with butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15337-64-1, 1335-20-2 | |

| Record name | 4-Hydroxybutyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15337-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, monoester with butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, monoester with butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, monoester with butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stearic acid, monoester with butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY671H06VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Classical Esterification Routes for Monoesters

Direct esterification represents the most conventional approach for producing 1,4-butanediol (B3395766) monostearate. This involves the reaction of a carboxylic acid (stearic acid) with an alcohol (1,4-butanediol).

Fischer-Speier esterification is a cornerstone method for synthesizing esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. operachem.comathabascau.ca The synthesis of 1,4-butanediol monostearate and its analogues, such as the monooleate, has been successfully demonstrated using this approach. core.ac.ukresearchgate.net The reaction is reversible and typically requires heating under reflux. To drive the reaction toward the desired monoester, an excess of one reactant (usually the diol) can be used, or a product (water) can be removed as it forms. athabascau.ca

A variety of acid catalysts are employed to facilitate this reaction. Sulfuric acid is a common and effective catalyst for the esterification of fatty acids with 1,4-butanediol. core.ac.ukresearchgate.netcore.ac.uk Other acid catalysts, including methanesulfonic acid, have also been utilized, particularly in continuous flow systems. acs.org A study on the synthesis of esters from 1,4-butanediol and higher fatty acids, including stearic acid, was conducted using an acid catalyst both with and without toluene (B28343) as a solvent. ysu.am

In the broader context of producing 1,4-butanediol-based polyesters, various metal-based catalysts have been explored, such as compounds of titanium, tin, cobalt, and germanium, which could potentially be adapted for selective monoester synthesis. google.com

Table 1: Catalysts Used in the Synthesis of 1,4-Butanediol Esters

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Sulfuric Acid | Oleic Acid, 1,4-Butanediol | Monoester | core.ac.ukresearchgate.net |

| Acid Catalyst | Stearic Acid, 1,4-Butanediol | Mono- and Diesters | ysu.am |

| Methanesulfonic Acid | Stearic Acid, 1,4-Butanediol | Mono- and Diesters | acs.org |

| Cobalt Triflate, Butyl Titanate | Terephthalic Acid, 1,4-Butanediol | Polyester (B1180765) | google.com |

Enzymatic synthesis offers a green and highly selective alternative to classical chemical methods for producing monoesters. Lipases are the most common biocatalysts for this purpose due to their ability to function in non-aqueous environments and their high specificity, which can favor the formation of monoesters from diols. nih.gov

The selective monoesterification of symmetrical diols has been achieved with high efficiency using enzymes like Candida antarctica lipase (B570770) B (CALB), often available in an immobilized form such as Novozym 435. rsc.org Immobilized lipases from Thermomyces lanuginosus have also demonstrated high activity and stability in the esterification of C4-C18 saturated fatty acids with various alcohols. bakhtiniada.ru A key advantage of immobilized enzymes is their reusability over numerous reaction cycles without significant loss of activity. nih.govbakhtiniada.ru

Whole-cell biocatalysis, which uses microbial cells containing the desired enzymes, presents a cost-effective alternative to using purified lipases. For instance, dried biomass of Aspergillus sp. has been used to effectively esterify long-chain fatty acids. tandfonline.com Enzymatic reactions are particularly advantageous for producing monoesters from symmetric starting materials, as chemical methods often result in a mixture of mono- and di-substituted products. mdpi.com

Table 2: Research Findings in Enzymatic Esterification of Fatty Acids

| Enzyme/Biocatalyst | Substrates | Key Finding | Reference |

|---|---|---|---|

| Candida antarctica lipase B | Symmetric diols, Carboxylic acids | Achieved up to 98.75% selectivity for monoester. rsc.org | rsc.org |

| Immobilized Thermomyces lanuginosus lipase | C4-C18 fatty acids, Alcohols | Catalyst is stable for >40 reaction cycles. bakhtiniada.ru | bakhtiniada.ru |

| Aspergillus terreus lipase | Stearic acid, Sorbitol | Selectively esterifies saturated fatty acids over unsaturated ones. researchgate.net | researchgate.net |

| Aspergillus sp. (whole cell) | Oleic, Palmitic, Stearic acids | Complete esterification of oleic acid in 36 hours; biomass reusable for up to four cycles. tandfonline.com | tandfonline.com |

| Yarrowia lipolytica (whole cell) | Oleic acid, Ethanol | Achieved 81% conversion to ethyl oleate (B1233923) at 30 °C. bohrium.com | bohrium.com |

Multi-step Synthesis and Derivatization Pathways

Beyond direct esterification, multi-step pathways allow for the creation of functionalized derivatives of this compound. These pathways often involve modifying an unsaturated analogue of the target molecule.

A key strategy for creating derivatives involves starting with an unsaturated fatty acid ester, such as 1,4-butanediol monooleate. The double bond in the oleate chain serves as a reactive site for further functionalization. One notable example is the synthesis of 1,4-butanediol, 9-hydroxy-10-methoxy-monostearate, which begins with 1,4-butanediol monooleate. core.ac.ukresearchgate.netcore.ac.uk This process involves two main steps:

Epoxidation: The double bond is converted into an epoxide ring. This is commonly achieved through the Prileshajev reaction, which uses a peroxy acid. mdpi.comd-nb.info

Hydroxylation: The epoxide ring is opened to introduce new functional groups. For instance, reaction with methanol (B129727) in the presence of an acid catalyst can introduce hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. mdpi.com

This two-step sequence effectively converts the unsaturated C=C bond of the oleate into a saturated chain with added functionalities, resulting in a derivative of the monostearate. core.ac.ukresearchgate.net Biocatalytic approaches are also being developed for these transformations. Enzymes like fungal peroxygenases and cytochrome P450s can catalyze the epoxidation and hydroxylation of unsaturated fatty acids under milder conditions than traditional chemical methods. d-nb.infouni-stuttgart.decsic.es

The reactive hydroxyl group of this compound provides a handle for further derivatization, allowing for the synthesis of novel analogues. The underlying diol, 1,4-butanediol, is a versatile platform chemical. nih.gov For instance, it can undergo dehydration to produce tetrahydrofuran (B95107) (THF) or be used as a monomer in polymerization reactions. conference-biomass.com

This reactivity extends to its monoesters. The free hydroxyl group can react with other molecules to form new structures. For example, 1,4-butanediol is used to synthesize polyesters like poly(1,4-butanediol citrate) by reacting with citric acid. nih.gov This principle can be applied to this compound to attach other functional groups or build larger polymeric structures. The synthesis of macrocyclic polyesters from 1,4-butanediol demonstrates the potential for creating complex architectures. acs.org

Derivatization is also a key technique in analytical chemistry. Reagents such as 4-carbethoxyhexafluorobutyryl chloride are used to derivatize diols like 1,4-butanediol to make them suitable for analysis by methods like gas chromatography-mass spectrometry (GC/MS). oup.comkcl.ac.uk

Process Parameter Optimization in Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts, such as the diester or degradation products.

Key parameters that are typically optimized include:

Molar Ratio of Reactants: In esterification, the ratio of alcohol to acid influences the reaction equilibrium. For monoester synthesis, a molar excess of the diol (1,4-butanediol) is often used to favor the formation of the mono-substituted product over the diester. researchgate.net

Catalyst Concentration: The amount of catalyst affects the reaction rate. However, excessively high concentrations can sometimes lead to unwanted side reactions. Studies have evaluated catalyst amounts ranging from a percentage of the reactant weight to specific molar concentrations. researchgate.netmdpi.com

Temperature: Temperature significantly impacts the rate of esterification. However, for diols like 1,4-butanediol, high temperatures can promote side reactions such as dehydration to form tetrahydrofuran. google.com Optimization studies have identified optimal temperature ranges that balance reaction speed with selectivity. For example, in the synthesis of poly(1,4-butanediol itaconate), a temperature of 150 °C was found to be optimal. mdpi.com Another process for polyester synthesis specifies a temperature range of 100-250 °C. google.com

Reaction Time: The duration of the reaction is optimized to ensure high conversion without promoting the formation of byproducts from prolonged exposure to high temperatures. mdpi.com

Pressure: Controlling the pressure can help manage the reaction. For instance, operating under a positive pressure can increase the esterification rate, while applying a vacuum can help remove water and shift the equilibrium towards the products. google.com

Table 3: Optimized Parameters for Synthesis of 1,4-Butanediol Esters

| Product | Optimized Parameter | Value/Range | Method | Reference |

|---|---|---|---|---|

| Isopropyl Palmitate (analogous ester) | Molar Ratio (Alcohol:Acid) | 7:1 | Response Surface Methodology (RSM) | researchgate.net |

| Poly(1,4-butanediol itaconate) | Temperature | 150 °C | Box-Behnken Design | mdpi.com |

| Poly(1,4-butanediol itaconate) | Catalyst Amount | 0.3% (of nCOOH) | Box-Behnken Design | mdpi.com |

| Poly(1,4-butanediol itaconate) | Reaction Time | 4 hours | Box-Behnken Design | mdpi.com |

| 1,4-Butanediol-based Polyester | Temperature | 100-250 °C | Patent Specification | google.com |

| 1,4-Butanediol-based Polyester | Pressure | 50-200 kPa (positive) | Patent Specification | google.com |

Influence of Catalyst Concentration

The concentration of the catalyst is a pivotal factor that directly influences the rate of esterification. In both chemical and enzymatic syntheses, an optimal catalyst loading exists that balances reaction speed with economic and practical considerations.

In chemical synthesis, such as Fischer esterification, strong acids like sulfuric acid are often employed. core.ac.ukcore.ac.ukresearchgate.net The concentration of the acid catalyst must be carefully controlled to achieve a desirable reaction rate without promoting unwanted side reactions like dehydration or etherification of the 1,4-butanediol.

For enzymatic routes, which represent a greener alternative, the concentration of the biocatalyst, typically a lipase, is equally critical. Research on the synthesis of analogous esters using 1,4-butanediol as a substrate provides valuable insights. In the enzymatic synthesis of levulinic acid 1,4-butanediol ester using Novozym 435 (an immobilized form of Candida antarctica lipase B), the enzyme dosage was a key parameter for optimization. d-nb.info Studies revealed that an optimal enzyme concentration exists; for instance, a 5% (w/w) dosage of Novozym 435 was determined to be the most effective for this specific reaction. d-nb.info Interestingly, further increasing the enzyme concentration to 6% did not result in a significant enhancement of the conversion rate, suggesting that the reaction had reached a saturation point where the enzyme was no longer the limiting factor. d-nb.info

This saturation phenomenon is common in enzyme-catalyzed reactions, where beyond a certain point, the accessibility of the substrate to the enzyme's active sites becomes the rate-limiting step.

| Catalyst System | Analyzed Compound | Optimal Catalyst Concentration | Observation | Source |

| Novozym 435 | Levulinic acid 1,4-butanediol ester | 5% (w/w) | Increasing concentration to 6% did not significantly improve the conversion rate. | d-nb.info |

| Novozym 435 | Glyceryl monostearate | 10% (w/w) | This concentration was used for the batch synthesis study. | medcraveonline.com |

| Sulfuric Acid | 1,4-Butanediol monooleate | Not specified | Used as the catalyst in a Fischer Esterification process. | core.ac.ukcore.ac.ukresearchgate.net |

Reaction Kinetics and Temperature Effects

Temperature is a critical parameter in the synthesis of this compound, profoundly affecting both the reaction rate and the stability of the components, especially when using biocatalysts.

Esterification is a reversible reaction, and temperature influences the speed at which equilibrium is reached. nih.gov Generally, higher temperatures accelerate the reaction rate. However, in enzymatic synthesis, excessive temperatures can lead to the thermal denaturation of the enzyme, causing a rapid loss of catalytic activity. nih.gov Therefore, an optimal temperature must be identified to maximize the reaction rate without compromising the enzyme's structural integrity.

In the enzymatic synthesis of a levulinic acid and 1,4-butanediol based ester, the optimal reaction temperature was found to be 50°C. d-nb.info Under these optimized conditions, which also included a 5% enzyme dosage, a high yield of 87.33% was achieved within a reaction time of 7 hours. d-nb.info This indicates relatively favorable reaction kinetics under these mild conditions. Another study on the lipase-catalyzed synthesis of glyceryl monostearate was effectively carried out at 60°C. medcraveonline.com These temperatures are significantly lower than those used in some conventional chemical syntheses, which can operate at temperatures ranging from 80°C to over 160°C. mdpi.com

| Synthesis Process | Reaction Temperature | Reaction Time | Achieved Yield / Conversion | Source |

| Enzymatic synthesis of Levulinic acid 1,4-butanediol ester | 50°C | 7 hours | 87.33% | d-nb.info |

| Enzymatic synthesis of Glyceryl monostearate | 60°C | Not specified | High conversion | medcraveonline.com |

| Dehydration of 1,4-Butanediol (for THF synthesis) | 200-350°C | Not specified | 84-94% (Equilibrium) | nih.gov |

Solvent Selection and Reaction Medium Optimization

The choice of the reaction medium is crucial for optimizing the synthesis of this compound, as it can influence reactant solubility, enzyme activity, and downstream processing.

Esterification reactions can be performed in various media, including organic solvents or in a solvent-free system. d-nb.infomedcraveonline.com The use of non-aqueous organic solvents can be advantageous in shifting the reaction equilibrium towards ester synthesis by removing the water produced as a byproduct. researchgate.net For example, hexane (B92381) has been successfully used as a solvent for the enzymatic synthesis of citronellyl palmitate ester. d-nb.info

However, the use of organic solvents can introduce challenges, including increased costs for specialized reactors and potential environmental and safety concerns, which may limit industrial-scale applications. d-nb.info Consequently, there is a growing interest in developing solvent-free reaction systems. These systems are not only more environmentally friendly but also offer higher volumetric productivity and simplify the product purification process.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to chemical manufacturing to develop more sustainable processes. ed.ac.uk The synthesis of this compound is well-suited for such approaches, primarily through the use of biocatalysis.

Enzymatic synthesis, particularly using lipases, stands as a cornerstone of green chemistry for ester production. ed.ac.uk This method offers several distinct advantages over traditional chemical catalysis (e.g., Fischer esterification using sulfuric acid). core.ac.ukcore.ac.ukresearchgate.net

Key advantages of the enzymatic approach include:

Milder Reaction Conditions: Biocatalytic reactions are typically conducted at lower temperatures (e.g., 50-60°C) and atmospheric pressure, reducing energy consumption. d-nb.infomedcraveonline.com

High Selectivity: Lipases often exhibit high regio- and chemo-selectivity, which minimizes the formation of by-products and simplifies purification.

Elimination of Hazardous Catalysts: Enzymatic methods bypass the need for corrosive and toxic catalysts like strong mineral acids. ed.ac.uk

Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources. Immobilized enzymes, such as Novozym 435, can also be recovered and reused for multiple reaction cycles, improving process economics. d-nb.inforesearchgate.net

The enzymatic synthesis of esters from 1,4-butanediol exemplifies a green process. d-nb.info By utilizing an immobilized lipase like Novozym 435, the reaction can proceed efficiently in a solvent-free medium at a low temperature of 50°C, achieving high yields and demonstrating a sustainable and effective pathway for producing esters like this compound. d-nb.info

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone for separating 1,4-Butanediol (B3395766) monostearate from reaction mixtures and for evaluating its purity. The choice of technique depends on the volatility and polarity of the compound and its potential contaminants.

Gas chromatography is highly effective for analyzing volatile and thermally stable compounds. While 1,4-Butanediol monostearate itself has a high boiling point, GC is invaluable for quantifying volatile starting materials or low molecular weight by-products that may be present as impurities. This includes unreacted 1,4-butanediol and potentially other short-chain alcohols or esters. nih.govnih.gov

For the analysis of 1,4-butanediol, a common volatile component, a capillary column such as a Supelcowax-10 or a 5% phenyl/95% methyl silicone column is often employed. nih.govswgdrug.org Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. nih.gov To improve the volatility and chromatographic behavior of polar analytes like 1,4-butanediol, derivatization techniques can be used. nih.gov

Table 1: Illustrative GC Parameters for Analysis of Volatile Impurities (e.g., 1,4-Butanediol)

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with FID | swgdrug.org |

| Column | 5% phenyl/95% methyl silicone (30 m x 0.33 mm x 0.25 µm) | swgdrug.org |

| Carrier Gas | Hydrogen or Helium | swgdrug.org |

| Injector Temp. | 260°C | swgdrug.org |

| Detector Temp. | 300°C | swgdrug.org |

| Oven Program | Initial 100°C, ramp to 270°C | swgdrug.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and definitive technique for the analysis of this compound, as it can handle less volatile and thermally sensitive molecules. LC-MS combines the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, enabling structural confirmation and the identification of non-volatile impurities. dovepress.com

This method is particularly useful for verifying the molecular weight of the target compound (C₂₂H₄₄O₃, molecular weight: 356.58 g/mol ). nih.govncats.io Electrospray ionization (ESI) is a common ionization source used for this type of analysis. swgdrug.orgnih.gov In positive ion mode, this compound can be detected as protonated molecules [M+H]⁺ or as adducts with ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. swgdrug.orgresearchgate.net Impurity profiling by LC-MS can identify unreacted stearic acid, residual 1,4-butanediol, and the formation of the diester by-product, 1,4-butanediol distearate. dovepress.com

Table 2: Expected Ions in LC-MS Analysis of this compound

| Compound | Formula | Molecular Weight | Expected Ion (m/z) in ESI+ |

|---|---|---|---|

| This compound | C₂₂H₄₄O₃ | 356.58 | 357.3 [M+H]⁺, 379.3 [M+Na]⁺ |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 91.1 [M+H]⁺, 113.1 [M+Na]⁺ |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | 285.3 [M+H]⁺, 307.3 [M+Na]⁺ |

| 1,4-Butanediol Distearate | C₄₀H₇₈O₄ | 623.05 | 623.6 [M+H]⁺, 645.6 [M+Na]⁺ |

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic method for the analysis and purification of this compound. vogel-professional-education.de Given that the compound lacks a significant UV-absorbing chromophore, conventional UV detectors are less effective. Therefore, specialized detectors are required for sensitive detection.

A Refractive Index Detector (RID) is suitable for isocratic analysis, as it detects changes in the refractive index of the mobile phase caused by the analyte. protocols.io Another powerful option is the Evaporative Light Scattering Detector (ELSD), which can be used with gradient elution and is sensitive to any non-volatile analyte. Mass spectrometry, as discussed previously, also serves as an excellent detector for HPLC systems. researchgate.netsielc.com Reverse-phase chromatography using a C18 or C8 column is typically employed, with a mobile phase consisting of solvents like acetonitrile, methanol (B129727), and water. sielc.comrsc.org

Table 3: Typical HPLC System Configuration for this compound Analysis

| Component | Specification | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 100 mm, 5 µm) | swgdrug.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min | swgdrug.org |

| Detector | Mass Spectrometer (MS), Refractive Index Detector (RID), or Evaporative Light Scattering Detector (ELSD) | protocols.ioresearchgate.net |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its identity as a hydroxy-ester. core.ac.ukcore.ac.ukresearchgate.net

Key spectral features include:

A broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the free hydroxyl group. core.ac.uk

A strong, sharp absorption peak around 1740-1735 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester group. core.ac.uk

C-H stretching vibrations from the long alkyl chain of the stearate (B1226849) moiety and the butyl group, appearing in the 3000-2850 cm⁻¹ region.

C-O stretching vibrations associated with the ester linkage, typically found in the 1250-1150 cm⁻¹ range. core.ac.uk

The presence of both the O-H and C=O ester bands is strong evidence for the successful synthesis of the monoester rather than the diester or unreacted starting materials. researchgate.netuc.pt

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3500 - 3200 | O-H Stretch (broad) | Alcohol (-OH) | core.ac.uk |

| 2918, 2849 | C-H Stretch | Alkane (-CH₂, -CH₃) | core.ac.uk |

| 1738 | C=O Stretch (strong) | Ester (-COO-) | core.ac.uk |

| 1175 | C-O Stretch | Ester (-C-O-) | core.ac.uk |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural elucidation, providing precise information about the carbon-hydrogen framework of the molecule. rsc.orgtesisenred.net

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, the spectrum would show:

Signals for the long alkyl chain of the stearate moiety, typically appearing as a large multiplet between 1.2-1.4 ppm, with a triplet around 0.88 ppm for the terminal methyl group.

A triplet at approximately 2.3 ppm corresponding to the -CH₂- group of the stearate adjacent to the carbonyl.

A triplet around 4.1 ppm for the methylene (B1212753) protons of the butanediol (B1596017) chain attached to the ester oxygen (-O-CH₂-).

A triplet around 3.6 ppm for the methylene protons of the butanediol chain adjacent to the free hydroxyl group (-CH₂-OH).

Signals for the two central methylene groups of the butanediol chain would appear as multiplets around 1.6-1.8 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Key signals for this compound include:

A signal for the ester carbonyl carbon (-COO-) around 174 ppm.

A signal for the carbon attached to the ester oxygen (-O-CH₂-) at approximately 64 ppm.

A signal for the carbon attached to the hydroxyl group (-CH₂-OH) around 62 ppm.

Signals for the various methylene carbons (-CH₂-) of the stearate and butanediol chains, typically ranging from 14 to 34 ppm. swgdrug.org

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~174 |

| Stearate -CH₂-C=O | ~2.3 (t) | ~34 |

| Butanediol -O-CH₂- | ~4.1 (t) | ~64 |

| Butanediol -CH₂-OH | ~3.6 (t) | ~62 |

| Butanediol central -CH₂- | ~1.7 (m) | ~25-30 |

| Stearate -(CH₂)n- | ~1.2-1.4 (m) | ~22-32 |

| Stearate -CH₃ | ~0.88 (t) | ~14 |

Note: Predicted values in CDCl₃. Actual shifts may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. The molecular weight of this compound is 356.58 g/mol , corresponding to its chemical formula C22H44O3. nih.govncats.io In mass spectrometric analysis, the molecule is ionized and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

Soft ionization techniques, such as electrospray ionization (ESI), would typically yield a prominent peak for the protonated molecule [M+H]+ at m/z 357.59 or a sodium adduct [M+Na]+ at m/z 379.57. uni-saarland.deacdlabs.com Harder ionization methods like electron ionization (EI) induce more extensive fragmentation, providing valuable structural information. acdlabs.com

The fragmentation of this compound is predictable based on the functional groups present. The ester linkage is a common site of cleavage. Another characteristic fragmentation pathway for molecules containing a 1,4-butanediol moiety involves the loss of formaldehyde (B43269) and water. researchgate.net The resulting fragmentation pattern is reproducible and serves as a fingerprint for structural confirmation. acdlabs.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Origin | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]+ | Protonated Molecular Ion | 357.59 | Observed with soft ionization (e.g., ESI). |

| [M]+• | Molecular Ion (Radical Cation) | 356.58 | Observed with hard ionization (e.g., EI), may be low abundance. acdlabs.com |

| C18H35O2+ | Stearoyl Cation | 283.26 | Resulting from cleavage of the ester C-O bond. |

| C17H35+ | Heptadecyl Cation | 239.27 | Loss of CO2 from the stearoyl fragment. |

| C4H9O2+ | Protonated 4-hydroxybutyl fragment | 89.06 | Resulting from cleavage of the ester bond with charge retention on the diol part. |

Advanced Hyphenated Techniques in Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures that may contain this compound.

Gel Permeation Chromatography coupled with Inductively Coupled Plasma High-Resolution Mass Spectrometry (GPC-ICP HR MS) for Complex Mixtures

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, separates molecules based on their hydrodynamic volume. mdpi.com Coupling GPC with an elemental detector like Inductively Coupled Plasma High-Resolution Mass Spectrometry (GPC-ICP HR MS) is a powerful tool for the speciation of elements within a sample. mdpi.com

While this technique is not typically used for the primary characterization of a pure compound like this compound, it becomes highly relevant if the compound is part of a larger formulation containing specific elements. For instance, in polymer or lubricant analysis, GPC-ICP HR MS could be used to study the aggregation state of molecules or to trace metal-containing additives that might be associated with the ester. mdpi.com The technique provides information on how elements like sulfur or metals are distributed across molecules of different sizes. mdpi.com Research literature does not show direct application of GPC-ICP HR MS to this compound itself, as its utility is centered on elemental analysis within complex matrices.

Atmospheric Pressure Photoionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (APPI FT-ICR MS) for Detailed Molecular Analysis

For unequivocal molecular formula assignment, Atmospheric Pressure Photoionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (APPI FT-ICR MS) is an exceptionally powerful technique. nih.gov APPI is an ionization source that is particularly effective for non-polar and weakly polar compounds, making it suitable for analyzing this compound with its long aliphatic chain. osti.govresearchgate.net

The FT-ICR mass analyzer offers unparalleled mass resolution and accuracy, often in the sub-parts-per-million (ppm) range. rsc.org This capability allows for the differentiation between compounds with very similar nominal masses and provides unambiguous elemental composition assignment. nih.gov When analyzing this compound, APPI FT-ICR MS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula as C22H44O3. This level of detail is crucial when analyzing the compound within complex organic mixtures, such as biodegradable plastics or base oils, where thousands of different chemical species may be present. nih.govrsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Elemental Composition | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]+• | C22H44O3 | 356.32870 |

| [M+H]+ | C22H45O3 | 357.33632 |

| [M+Na]+ | C22H44NaO3 | 379.31829 |

Crystallographic Studies of Solid-State Forms (If applicable to research findings)

Crystallographic studies, primarily using X-ray diffraction (XRD), are the definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid state. Such an analysis would provide precise data on bond lengths, bond angles, and the conformation of the this compound molecule. Furthermore, it could identify different crystalline forms (polymorphs), which may have distinct physical properties.

However, a review of available scientific literature indicates a lack of published crystallographic data for this compound. For the parent compound, 1,4-Butanediol, it has been noted that there are no reliable crystal tests, which may suggest challenges in obtaining single crystals suitable for diffraction studies for its derivatives as well. swgdrug.org Therefore, while crystallographic analysis is a powerful characterization tool, its application to this compound has not been reported in research findings to date.

Environmental Behavior and Degradation Pathways

Chemical Degradation Mechanisms

The primary chemical degradation pathway for 1,4-butanediol (B3395766) monostearate in the environment is hydrolysis, a reaction significantly influenced by ambient conditions such as pH and temperature.

The central chemical linkage in 1,4-butanediol monostearate is the ester bond, which is susceptible to hydrolysis. This reaction involves the cleavage of the bond by a water molecule, yielding the parent alcohol (1,4-butanediol) and carboxylic acid (stearic acid).

While specific kinetic studies on the hydrolysis of this compound are not widely detailed in the available literature, the general principles of ester hydrolysis are well-established. The rate of this reaction is typically slow at neutral pH but can be significantly accelerated by the presence of acids or bases, which act as catalysts. ajpojournals.orgresearchgate.net In high-temperature liquid water, the dehydration of the 1,4-butanediol moiety can also occur, a reaction that is reversible and can be catalyzed by increased acidity. nih.gov

The stability of this compound is highly dependent on the pH of the surrounding environment. ajpojournals.orgresearchgate.net

Acidic Conditions: Under acidic conditions (low pH), the hydrolysis of the ester bond is catalyzed by hydronium ions (H₃O⁺).

Neutral Conditions: Near a neutral pH of 7, the rate of uncatalyzed hydrolysis is generally slow. However, other degradation pathways, such as oxidation, may become more prevalent. ajpojournals.orgresearchgate.net

Basic (Alkaline) Conditions: In basic environments (high pH), hydrolysis is catalyzed by hydroxide (B78521) ions (OH⁻) in a process known as saponification. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis. ajpojournals.orgresearchgate.net

Therefore, environmental compartments with extreme pH values, such as acidic soils or alkaline waters, would likely facilitate a more rapid chemical degradation of the compound compared to neutral environments. ajpojournals.orgresearchgate.net Temperature also plays a crucial role, with higher temperatures generally increasing the rate of chemical reactions, including hydrolysis.

Biodegradation Studies in Various Environments

Biodegradation is a key process in the environmental breakdown of this compound. This process is mediated by enzymes produced by a wide range of microorganisms, including bacteria and fungi, which can utilize the compound as a source of carbon and energy.

Microorganisms play a pivotal role in the degradation of both components of this compound.

The fatty acid ester component is readily targeted by many bacterial species. For instance, studies on fatty acid methyl esters (FAMEs) have shown that bacteria such as Lysinibacillus sphaericus can effectively degrade and utilize these compounds. arcjournals.orgarcjournals.org This bacterium has demonstrated the ability to break down a variety of FAMEs, including those derived from stearic acid. arcjournals.org The total reduction of fatty acids by Lysinibacillus sphaericus C3-41 was measured at 8.2% after 24 hours. arcjournals.org The degradation process involves breaking the ester linkage to release the fatty acid, which is then typically metabolized through the β-oxidation pathway. nih.gov

The 1,4-butanediol component is also subject to microbial degradation. The bacterium Pseudomonas putida KT2440, for example, can metabolize 1,4-butanediol by first oxidizing it to 4-hydroxybutyrate. nih.gov This intermediate is then channeled into one of three possible metabolic pathways: further oxidation to succinate, conversion to succinyl-CoA, or β-oxidation to yield glycolyl-CoA and acetyl-CoA. nih.gov

| Fatty Acid Chain | Common Name | Initial Amount (%) | Degraded Amount (%) | Percentage Reduction (%) |

|---|---|---|---|---|

| C14:0 | Myristic | 1.7 | 0.01 | 99.41 |

| C16:0 | Palmitic | 34.7 | 0.00 | 100.00 |

| C18:0 | Stearic | 8.1 | 0.01 | 99.88 |

| C18:1 | Oleic | 16.1 | 0.01 | 99.94 |

| C18:2 | Linoleic | 23.7 | 0.01 | 99.96 |

The biodegradation of this compound is initiated by extracellular enzymes secreted by microorganisms.

Esterases and Lipases: The primary enzymes responsible for cleaving the ester bond are esterases and lipases. arcjournals.orgmdpi.com These enzymes catalyze the hydrolysis of the ester, breaking it down into stearic acid and 1,4-butanediol. mdpi.com Many bacteria and fungi produce these enzymes to break down fats and oils in their environment. arcjournals.orgatlasofscience.org The optimal pH for esterase activity involved in the biodegradation of similar ester compounds has been reported to be in the range of 7.5 to 8.9. nih.gov

Dehydrogenases/Oxidoreductases: Once the 1,4-butanediol is released, its degradation is initiated by alcohol and aldehyde dehydrogenases (oxidoreductases). nih.gov In P. putida, a cluster of highly expressed dehydrogenase enzymes is essential for the initial oxidation of 1,4-butanediol to 4-hydroxybutyrate, a critical first step in its metabolism. nih.gov

| Component | Enzyme Class | Function | Microbial Source Example |

|---|---|---|---|

| Ester Linkage | Esterase / Lipase (B570770) | Hydrolyzes ester bond | Lysinibacillus sphaericus, Fusarium species arcjournals.orgarcjournals.orgnih.gov |

| 1,4-Butanediol | Alcohol Dehydrogenase | Oxidizes alcohol group | Pseudomonas putida nih.gov |

| Stearic Acid | Acyl-CoA Synthetase | Activates fatty acid for β-oxidation | Various bacteria google.com |

Fungi are well-equipped to degrade complex organic molecules, including fatty acid esters. Species from the genus Fusarium, for instance, have been shown to degrade various phthalate (B1215562) esters by producing esterases. nih.gov This capability suggests a similar mechanism for the degradation of this compound.

The general process of fungal degradation of ester-containing compounds involves the secretion of extracellular enzymes, such as esterases, which break down the polymer into smaller, assimilable molecules. mdpi.com Studies on the fungal degradation of ester-based polyurethanes confirm this mechanism, showing a decrease in compounds with ester bonds and a corresponding increase in alcohol components after fungal activity. mdpi.com Some pathogenic fungi, such as Lasiodiplodia theobromae, possess lipases capable of forming fatty acid esters, indicating they have the necessary enzymatic machinery to also catalyze the reverse reaction of ester hydrolysis. atlasofscience.org

Photochemical Degradation Pathways

The atmospheric fate of this compound is determined by its reactions with photochemically generated oxidants. As a long-chain alkyl ester, its primary degradation pathways in the troposphere involve reactions with hydroxyl radicals (•OH), and to a lesser extent, photolysis.

The dominant degradation process for esters like this compound in the atmosphere is its reaction with hydroxyl radicals. nist.gov These radicals abstract a hydrogen atom from the C-H bonds within the molecule. The ester contains numerous C-H bonds in both its stearate (B1226849) and butanediol (B1596017) chains, making it susceptible to this type of oxidative degradation. The reaction rate is influenced by the number and type of C-H bonds present. The abstraction of a hydrogen atom leads to the formation of an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical can lead to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids.

While the stearate component of this compound is saturated, if unsaturated analogues were present, ozonolysis would be a significant degradation pathway. Ozonolysis involves the cleavage of carbon-carbon double bonds by ozone (O₃), resulting in the formation of aldehydes, ketones, or carboxylic acids. nih.govwikipedia.org For saturated esters, the reaction with ozone is generally negligible.

Direct photolysis, the breakdown of a molecule by absorbing light, can also contribute to the degradation of esters. cdnsciencepub.comacs.orgcdnsciencepub.com Esters absorb radiation primarily at shorter wavelengths (below 240 nm). cdnsciencepub.com This absorption can lead to the cleavage of bonds within the molecule. cdnsciencepub.comcdnsciencepub.com Primary photochemical processes for simple esters include intramolecular rearrangements and dissociation into radicals. cdnsciencepub.comcdnsciencepub.com For this compound, this could involve the cleavage of the ester linkage or bonds within the alkyl chains, although this pathway is generally considered less significant than reaction with hydroxyl radicals under typical atmospheric conditions.

Life Cycle Assessment (LCA) of Bio-based Production Routes (focusing on precursor 1,4-Butanediol)

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal. For 1,4-butanediol (BDO), a key precursor to this compound, LCAs have been conducted to compare the environmental performance of bio-based production routes against traditional fossil-based methods. nih.govnih.gov These assessments generally cover a "cradle-to-gate" system boundary, encompassing the stages from feedstock cultivation to the final product at the factory gate. nih.govmdpi.com

The production of bio-based 1,4-butanediol (BDO) from renewable feedstocks, such as sugars, starch, or lignocellulosic biomass, presents a different environmental impact profile compared to its petrochemical counterpart. nih.govpmarketresearch.com The primary "hotspots," or stages with the most significant environmental load, in the bio-based BDO production chain have been identified through various LCA studies. nih.govnih.gov

The table below summarizes the contribution of different production stages to the carbon footprint of bio-based BDO from cardoon lignocellulosic biomass.

| Production Stage | Carbon Footprint Contribution (kg CO₂eq / kg BDO) | Percentage of Total |

|---|---|---|

| Cultivation | 1.94 | 68.8% |

| Transport | 0.067 | 2.4% |

| Biorefinery | 0.813 | 28.8% |

| Total | 2.82 | 100% |

Data sourced from an analysis of BDO production from cardoon lignocellulosic biomass. mdpi.com

Multiple studies and company reports have quantified the reduction in carbon footprint. For instance, different bio-based BDO production technologies claim life-cycle greenhouse gas emission reductions ranging from 50% to over 90% compared to their fossil-based equivalents. straitsresearch.comeuropabio.orghelmag.com One process, using plant-based sugars, estimates a reduction in GHG emissions by up to 93%. straitsresearch.comhelmag.com Another analysis found that bio-based BDO from direct fermentation can lower CO₂ emissions by 70% and energy consumption by approximately 60% compared to production from natural gas. epa.gov

The table below presents a comparison of the Global Warming Potential (GWP) for bio-based BDO from different feedstocks versus fossil-based BDO.

| BDO Production Route | Global Warming Potential (kg CO₂eq / kg BDO) | Reported GHG Reduction vs. Fossil-Based |

|---|---|---|

| Fossil-Based (Conventional) | ~5.9 - 7.36 | N/A |

| Bio-Based (from Cardoon) | 2.82 | ~52% - 62% |

| Bio-Based (from Brewer's Spent Grain) | 7.25 (including biogenic carbon) | - |

| Bio-Based (Generic, Novamont LCA) | - | 60% |

| Bio-Based (Generic, QIRA) | - | up to 93% |

Data compiled from multiple sources. mdpi.comresearchgate.netstraitsresearch.combioplasticsnews.comresearchgate.net

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable techniques for investigating the structure-property relationships of materials at a molecular level. These methods allow for the examination of complex systems, such as polymers with additives, providing a bridge between molecular characteristics and macroscopic behavior.

Atomistic simulations, particularly molecular dynamics (MD), are employed to study the interactions between polymer chains and plasticizer molecules. In the context of 1,4-butanediol (B3395766) monostearate, MD simulations can reveal how the molecule positions itself within a polymer matrix and how it affects the polymer's physical properties. The long aliphatic chain of the stearate (B1226849) moiety is expected to act as a spacer, increasing the free volume between polymer chains and enhancing their mobility. mdpi.com

The effectiveness of a plasticizer is strongly dependent on the interactions between the plasticizer and the polymer. mdpi.com For 1,4-butanediol monostearate, both non-polar (van der Waals) interactions from the long stearate chain and polar (dipole-dipole and hydrogen bonding) interactions from the ester group and the terminal hydroxyl group would be at play. The compatibility and interaction energy with different polymers can be computationally estimated.

An illustrative data table of hypothetical interaction energies between this compound and various polymers, as could be determined from MD simulations, is presented below. Higher negative interaction energies generally suggest better compatibility.

| Polymer | Predominant Interaction Type | Hypothetical Interaction Energy (kcal/mol) |

| Polyvinyl Chloride (PVC) | Dipole-Dipole, van der Waals | -45.8 |

| Poly(lactic acid) (PLA) | Dipole-Dipole, Hydrogen Bonding | -52.3 |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-V) | Dipole-Dipole, van der Waals | -48.1 |

| Thermoplastic Starch | Hydrogen Bonding, Dipole-Dipole | -65.7 |

This table is illustrative and presents hypothetical data based on general principles of polymer-plasticizer interactions.

Molecular dynamics simulations can also be utilized to predict the macroscopic properties of materials containing this compound. By simulating the response of the plasticized polymer to mechanical stress or changes in temperature, properties such as the glass transition temperature (Tg), Young's modulus, and tensile strength can be estimated. The addition of a plasticizer generally leads to a decrease in Tg and Young's modulus, indicating a more flexible material. mdpi.com

The structure of the plasticizer molecule is a key determinant of its performance. For this compound, the long, flexible stearate chain would contribute significantly to the plasticizing effect by disrupting polymer chain packing and increasing segmental mobility. The terminal hydroxyl group could form hydrogen bonds with polymer chains, potentially influencing the plasticizer's migration resistance. mdpi.com Studies on other fatty acid esters have shown that longer alkyl chains can be more effective in reducing the Young's modulus of a polymer. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and energetics of molecules. These calculations are crucial for understanding the intrinsic properties of a molecule like this compound.

This compound is a flexible molecule with numerous rotatable bonds, leading to a large number of possible conformations. Quantum chemical methods can be used to determine the relative energies of these different conformers and identify the most stable (lowest energy) structures. This analysis is important as the conformation of the molecule can influence its interactions with its environment, such as a polymer matrix.

Below is a hypothetical data table showing the relative energies of different conformers of this compound, which could be obtained from quantum chemical calculations.

| Conformer Description | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-C-C-O) | Hypothetical Relative Energy (kcal/mol) |

| Extended (trans) | 180° | 180° | 0.00 |

| Gauche 1 | 180° | 60° | 0.85 |

| Gauche 2 | 60° | 180° | 1.20 |

| Folded | 60° | 60° | 2.50 |

This table is illustrative and presents hypothetical data. The actual values would require specific quantum chemical calculations.

Quantum chemical calculations can be used to investigate the mechanisms of chemical reactions involving this compound. A key reaction is its formation through the esterification of 1,4-butanediol with stearic acid. Theoretical studies can model the reaction pathway, identify transition states, and calculate activation energies.

The Fischer esterification, a common method for synthesizing esters, proceeds through a series of steps including protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. byjus.commasterorganicchemistry.com Quantum chemical calculations can provide a detailed energetic profile of this mechanism, helping to understand the role of catalysts and reaction conditions. byjus.combyjus.com

For the acid-catalyzed esterification of stearic acid with 1,4-butanediol, a simplified reaction energy profile could be computationally generated, showing the relative energies of reactants, intermediates, transition states, and products. This would provide insights into the rate-determining step of the reaction and help in optimizing the synthesis process.

Future Research Directions and Emerging Trends

Novel Sustainable Synthesis Strategies

Future research into the synthesis of 1,4-butanediol (B3395766) monostearate is trending towards greener and more efficient catalytic methods that minimize environmental impact. A primary focus is the shift from conventional chemical processes to biocatalysis, leveraging enzymes to perform highly specific reactions under mild conditions.

Lipases are a key area of investigation for the esterification of 1,4-butanediol with stearic acid. These enzymes can operate in solvent-free systems or green solvents, reducing the need for hazardous chemicals and simplifying downstream purification. Research is expected to concentrate on identifying robust lipases that can maintain high activity and stability, as well as on process optimization through enzyme immobilization and continuous flow reactor systems. These biocatalytic processes align with the principles of "Green Chemistry" by offering high selectivity, reduced energy consumption, and the generation of fewer hazardous byproducts. nih.gov

Furthermore, sustainability extends to the sourcing of the precursors. Significant advancements have been made in producing 1,4-butanediol from renewable, bio-based feedstocks such as succinic acid, which can be generated via the fermentation of carbohydrates. researchgate.netnih.govgoogle.com Future synthesis strategies will likely emphasize an integrated bio-refinery approach, where both the 1,4-butanediol and the stearic acid (derived from plant or microbial oils) come from renewable sources, creating a completely bio-based final product.

Table 1: Comparison of Synthesis Strategies for 1,4-Butanediol Monostearate

| Strategy | Catalyst Type | Key Advantages | Future Research Focus |

|---|---|---|---|

| Conventional Esterification | Acid catalysts (e.g., Sulfuric Acid) | Established methodology, low catalyst cost. | Development of solid acid catalysts to reduce corrosion and waste. |

| Biocatalytic Esterification | Lipases | High selectivity, mild reaction conditions, reduced byproducts, eco-friendly. nih.gov | Enzyme immobilization, process optimization in continuous flow reactors, discovery of novel, robust enzymes. |

| Integrated Bio-refinery Approach | Enzymatic / Chemo-catalytic | Utilization of fully renewable feedstocks (bio-1,4-butanediol and bio-stearic acid). researchgate.net | Efficient conversion of biomass to precursors, process integration and optimization. |

Advanced Functional Materials Development

The unique structure of this compound, featuring a linear aliphatic chain from stearic acid and a reactive hydroxyl group from 1,4-butanediol, makes it a versatile building block for advanced functional materials.

One demonstrated application is its use as a modifier for epoxy resins. Research has shown that derivatives like this compound, synthesized from palm oil, can be incorporated into epoxy formulations to produce polyurethane-modified epoxies with enhanced mechanical properties, such as improved tensile strength and elongation at break. researchgate.netresearchgate.netcore.ac.uk Future work will likely explore its role in other thermosetting polymers and coatings, potentially as a reactive diluent or a flexibilizer.

Moreover, there is a growing trend in developing biodegradable polyesters from diols and fatty acids for applications in packaging and agriculture. mdpi.compittstate.edu Long-chain aliphatic polyesters can exhibit polyethylene-like properties, offering a potential bio-based and biodegradable alternative to conventional plastics. pittstate.edupittstate.eduuni-konstanz.de Research is anticipated to investigate the use of this compound as a comonomer in polymerization reactions to create novel copolyesters with tailored properties, such as controlled biodegradability, improved thermal stability, and specific barrier performance against water vapor or oxygen. pittstate.edupittstate.edu

Table 2: Potential Applications in Functional Materials

| Material Type | Function of this compound | Potential Improved Properties | Emerging Research Area |

|---|---|---|---|

| Polymer Composites & Coatings | Epoxy Resin Modifier | Increased flexibility, tensile strength, and elongation. researchgate.netresearchgate.net | Use as a reactive diluent in bio-based coatings and adhesives. |

| Biodegradable Polyesters | Comonomer | Tunable melting point, crystallinity, and biodegradability. pittstate.edu | Development of "short-long" type polyesters for packaging films with enhanced barrier properties. pittstate.edupittstate.edu |

| Phase Change Materials (PCMs) | Latent Heat Storage | High energy storage density, chemical stability. | Application in smart textiles, thermal energy storage systems, and electronics cooling. |

| Nanoemulsions | Oil Phase / Surfactant | Enhanced stability and delivery of bioactive compounds. nih.govnih.gov | Use in food, cosmetic, and pharmaceutical formulations for controlled release. nih.gov |

Enhanced Environmental Remediation and Valorization Studies

As with any commercial chemical, understanding the environmental fate of this compound is crucial. Future research will need to focus on its biodegradability and potential for valorization in a circular economy model.

While data on the monostearate is limited, its precursor, 1,4-butanediol, is known to be readily biodegradable and is not expected to persist or bioaccumulate in the environment. dupont.calyondellbasell.commpfs.io Similarly, polyesters based on short-chain diols and long-chain acids are being designed for biodegradability. pittstate.edupittstate.edu A key research direction will be to conduct comprehensive studies to determine the biodegradation rate of this compound in various environments (soil, aquatic systems) and identify the enzymatic pathways responsible for its breakdown. The density of ester groups within a polymer chain is known to impact degradation rates, suggesting that the single ester linkage in this molecule could be a target for microbial enzymes. researchgate.net

Valorization represents the conversion of waste or byproducts into higher-value products. Future studies could explore the chemical or enzymatic hydrolysis of this compound back to its constituent parts: 1,4-butanediol and stearic acid. This approach would be particularly relevant if the compound is used in designing recyclable-by-design polymers. Both precursors are valuable chemical feedstocks, and developing efficient recovery and purification processes would support a circular manufacturing paradigm. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of molecules and processes. For this compound, these computational tools offer several promising avenues for future investigation.

Property Prediction: ML models can be trained on existing chemical datasets to predict the physicochemical and material properties of new molecules with high accuracy. arxiv.orgchemrxiv.orggu.se Future research could employ ML to predict key properties of this compound, such as its solubility, melting point, and performance characteristics as a plasticizer, lubricant, or phase change material. This would enable rapid virtual screening and reduce the need for extensive empirical testing. arxiv.orgmdpi.com

Material Design: In the context of polymer development, generative AI models can design novel copolyesters incorporating this compound as a monomer. These models can be optimized to generate materials with a desired set of target properties, such as a specific tensile strength, flexibility, and biodegradation rate, guiding experimental efforts toward the most promising candidates.

Q & A

Q. What statistical frameworks reconcile variability in solubility parameters across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.